Oclacitinib

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oclacitinib is a Janus kinase (JAK) inhibitor . JAK is a family of cytoplasmic non-receptor tyrosine kinases that includes four members, namely JAK1, JAK2, JAK3, and TYK2 . The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions .

- Oclacitinib was approved by the FDA in 2013 to treat dogs aged 12 months and older with atopic dermatitis and pruritus associated with allergic dermatitis .

- The drug works by inhibiting the function of JAK1, thereby reducing the inflammatory response .

- The results have shown significant improvement in the condition of the dogs treated with Oclacitinib .

- There has been a reported case of the use of oral Oclacitinib in the treatment of a man with atopic dermatitis .

- Similar to its use in veterinary medicine, Oclacitinib works by inhibiting the JAK-STAT pathway, reducing the inflammatory response .

- The treatment resulted in an improvement in the patient’s condition .

Veterinary Medicine - Canine Atopic Dermatitis

Human Medicine - Atopic Dermatitis

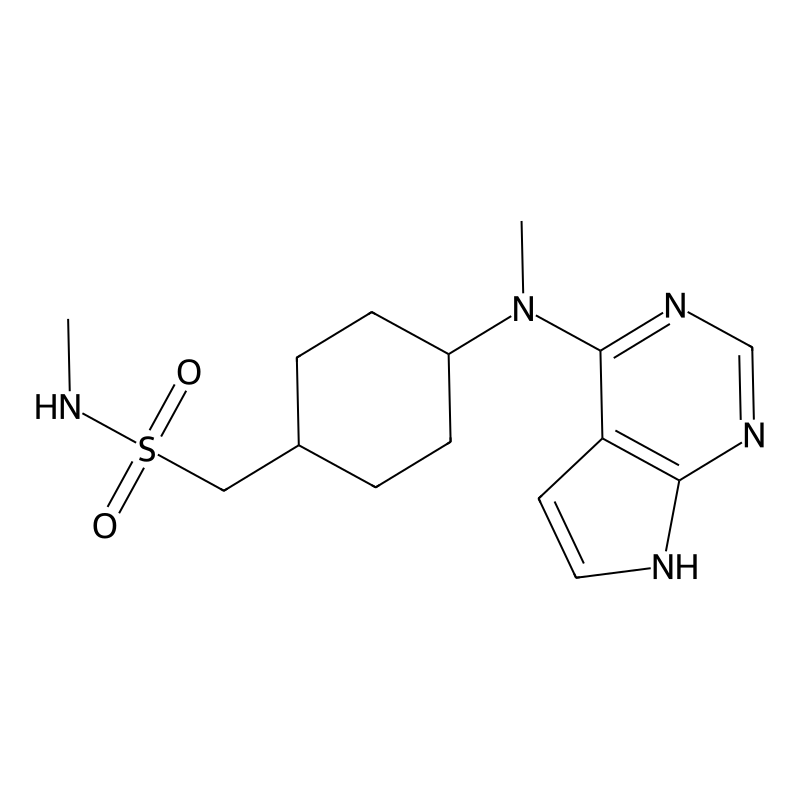

Oclacitinib is a synthetic compound classified as a Janus kinase inhibitor, primarily targeting the JAK1 enzyme. It is chemically described as N-methyl-1-{4-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonamide, with the molecular formula C15H23N5O2S. This compound is predominantly used in veterinary medicine, particularly for treating pruritus associated with allergic dermatitis in dogs. It acts by modulating the immune response and reducing inflammation without the side effects commonly associated with corticosteroids .

Oclacitinib works by inhibiting Janus kinases (JAK), specifically JAK1 and to a lesser extent JAK3 [, ]. JAK enzymes are involved in signal transduction pathways that trigger inflammation and allergic responses. By blocking these enzymes, oclacitinib reduces the production of inflammatory cytokines, leading to decreased itching and inflammation in the skin [, ].

Safety precautions:

- Oclacitinib should only be used under the guidance of a veterinarian.

- It is not recommended for puppies under 1 year old.

- Pregnant or lactating dogs should not be given oclacitinib.

- Owners should be aware of potential side effects and report any concerns to their veterinarian.

- Formation of Pyrrolopyrimidine Ring: The initial step involves synthesizing the pyrrolopyrimidine core through cyclization reactions between appropriate precursors.

- Cyclohexylamine Addition: The cyclohexylamine moiety is introduced via nucleophilic substitution reactions.

- Sulfonamide Formation: The final step involves attaching a methanesulfonamide group to complete the synthesis.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Oclacitinib exhibits significant biological activity as an anti-inflammatory agent. Its primary application is in alleviating symptoms of allergic dermatitis in dogs, where it has been shown to reduce itching and improve skin conditions within hours of administration. The bioavailability of oclacitinib is approximately 89%, and it reaches peak plasma concentration rapidly (within one hour) after oral administration . The compound's selective inhibition of specific cytokines makes it effective in managing pruritus without the extensive immunosuppressive effects seen with traditional therapies.

Oclacitinib is primarily utilized in veterinary medicine for:

- Management of Allergic Dermatitis: It is indicated for controlling pruritus associated with allergic dermatitis and atopic dermatitis in dogs.

- Alternative to Corticosteroids: Due to its selective action and reduced side effects, oclacitinib serves as a safer alternative to corticosteroids for long-term management of chronic skin conditions .

Oclacitinib belongs to a class of compounds known as Janus kinase inhibitors. Here are some similar compounds along with their unique characteristics:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tofacitinib | Broad-spectrum JAK inhibitor | Used for rheumatoid arthritis; affects multiple JAKs (JAK1, JAK2, JAK3) |

| Ruxolitinib | Selective JAK1 and JAK2 inhibitor | Approved for myelofibrosis and polycythemia vera; impacts hematopoiesis |

| Baricitinib | Selective JAK1 and JAK2 inhibitor | Indicated for rheumatoid arthritis; has immunosuppressive properties |

| Filgotinib | Selective JAK1 inhibitor | Primarily used for rheumatoid arthritis; less impact on hematopoiesis |

Oclacitinib's uniqueness lies in its specific targeting of JAK1 while sparing other kinases significantly involved in hematopoiesis, thus minimizing systemic immunosuppression compared to its counterparts . This selectivity makes it particularly valuable in veterinary applications where preserving immune function is crucial.

Oclacitinib, chemically known as N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamide, represents a significant advancement in pyrrolopyrimidine chemistry with its complex molecular architecture requiring sophisticated synthetic approaches [1] [18]. The compound's synthesis involves multiple strategic pathways that have evolved from initial patent disclosures to optimized industrial manufacturing processes [5] [18]. Understanding these synthetic methodologies provides crucial insights into the chemical transformations necessary for producing this important pharmaceutical intermediate.

Original Synthetic Routes from Patent Literature

The critical coupling reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and trans-4-(methylamino)cyclohexyl]methanol is conducted in suitable aprotic polar solvents such as N,N-dimethylformamide or dimethylsulfoxide [18]. This nucleophilic substitution reaction requires the presence of appropriate bases like triethylamine and potassium carbonate, with reaction temperatures maintained at elevated conditions up to 90 degrees Celsius for several hours [18]. The patent literature describes the use of aqueous dioxane systems, with specific examples demonstrating the heating of reaction mixtures containing the starting materials and potassium carbonate in water and 1,4-dioxane at 90 degrees Celsius for 15 hours [18].

The subsequent transformation steps involve protection-deprotection strategies to install the methanesulfonamide functionality [18]. The original patent methodology employs tosyl protection for the pyrrole nitrogen, followed by selective sulfonylation reactions to introduce the desired methanesulfonamide group [18]. These transformations typically utilize reagents such as tosyl chloride in the presence of catalytic amounts of 4-dimethylaminopyridine and weak bases like triethylamine in polar aprotic solvents such as methylene chloride [18].

Novel Synthesis Approaches via Catalytic Hydrogenation

Recent developments in oclacitinib synthesis have incorporated advanced catalytic hydrogenation methodologies that offer improved stereoselectivity and efficiency compared to traditional reduction approaches [7] [25]. These novel synthetic routes leverage the power of transition metal catalysis to achieve precise control over the stereochemical outcome of key reduction steps [7]. Ruthenium-based catalysts have emerged as particularly effective systems for the stereoselective preparation of amino-substituted cyclohexane derivatives that serve as crucial building blocks in oclacitinib synthesis [25].

The catalytic hydrogenation approach utilizes supported ruthenium catalysts, typically 5% ruthenium on carbon, under controlled hydrogen pressure conditions [25]. Research findings demonstrate that optimal reaction conditions involve hydrogen pressures of 15 bar at temperatures of 100 degrees Celsius, achieving trans to cis ratios exceeding 4:1 for the desired cyclohexane stereochemistry [25]. The reaction proceeds through the complete reduction of aromatic precursors such as p-aminobenzoic acid derivatives, providing direct access to the required trans-4-aminocyclohexanecarboxylic acid intermediates [25].

The catalyst selection and reaction optimization studies reveal that ruthenium-based systems provide superior performance compared to alternative metal catalysts [7] [25]. Carbon support materials demonstrate enhanced activity relative to aluminum oxide supports, leading to reduced reaction times while maintaining excellent stereoselectivity [25]. The optimal catalyst loading ranges between 20-40% by weight relative to the starting material, with metal loadings of 5-10% on the carbon support providing the best balance of activity and cost-effectiveness [25].

Mechanistic investigations into the catalytic hydrogenation process indicate that the reaction proceeds through interfacial hydride species that are directly involved in the catalytic cycle [7]. Studies using deuterated substrates confirm the participation of surface-bound hydrides in the reduction mechanism, with interfacial hydride species showing significantly higher catalytic activity compared to interstitial hydride variants [7]. These mechanistic insights have enabled the development of more efficient catalytic systems with improved turnover frequencies and extended catalyst lifetimes [7].

Optimization of Elimination Reactions in Intermediate Formation

The optimization of elimination reactions represents a critical aspect of oclacitinib synthesis, particularly in the formation and manipulation of key intermediates containing the pyrrolopyrimidine core [17] [18]. Strategic elimination processes enable the efficient installation of reactive functionalities while maintaining the integrity of the complex heterocyclic framework [17]. These transformations typically involve carefully controlled reaction conditions to achieve selective elimination without compromising other sensitive functional groups present in the molecule [18].

The deprotection strategies employed in oclacitinib synthesis frequently utilize elimination reactions to remove protecting groups from nitrogen centers [18]. Acid-catalyzed elimination processes are particularly effective for removing alkyl protecting groups from pyrrole nitrogen atoms, with polyphosphoric acid serving as an effective reagent for this transformation [17]. The elimination is followed by neutralization with ammonium hydroxide to provide the desired unprotected pyrrolopyrimidine derivatives [17]. Alternative elimination approaches employ aluminum trichloride in toluene for the removal of aryl protecting groups, offering complementary reactivity profiles for different synthetic scenarios [17].

The optimization of elimination reaction conditions has focused on minimizing side reactions while maximizing the efficiency of the desired transformation [18]. Temperature control emerges as a critical parameter, with reactions typically conducted at elevated temperatures between 60-110 degrees Celsius depending on the specific substrate and protecting group combination [14] [18]. Solvent selection plays an equally important role, with aprotic polar solvents like N,N-dimethylformamide and dimethylsulfoxide providing optimal conditions for many elimination processes [18].

Recent advances in elimination reaction methodology have incorporated microwave-assisted techniques to achieve more efficient transformations with reduced reaction times [25]. These approaches enable precise temperature control and uniform heating, leading to improved reaction outcomes and reduced formation of unwanted side products [25]. The integration of continuous flow processing for elimination reactions offers additional advantages in terms of scalability and process control for industrial manufacturing applications [24].

Green Chemistry Considerations in Industrial Production

The industrial production of oclacitinib has increasingly incorporated green chemistry principles to minimize environmental impact while maintaining high synthetic efficiency [24] [25]. These considerations encompass multiple aspects of the manufacturing process, from raw material selection to waste minimization strategies [24]. The implementation of green chemistry approaches has led to significant improvements in the overall sustainability profile of oclacitinib production [24].

Solvent selection represents a primary focus area for green chemistry implementation in oclacitinib manufacturing [24] [25]. Traditional organic solvents are being systematically replaced with more environmentally benign alternatives, including water-based reaction systems where feasible [25]. The development of mixed solvent systems utilizing water and isopropanol has demonstrated particular promise, providing excellent reaction outcomes while significantly reducing the environmental footprint of the manufacturing process [25]. These green solvent systems maintain the necessary solvation properties for key transformations while offering improved biodegradability and reduced toxicity profiles [25].

Catalyst recovery and recycling initiatives have become integral components of green chemistry implementation in oclacitinib production [25]. Heterogeneous catalytic systems enable efficient separation and reuse of expensive transition metal catalysts, reducing both cost and environmental impact [7] [25]. Research demonstrates that ruthenium catalysts can be effectively recycled multiple times with minimal loss of activity, provided appropriate purification protocols are employed [25]. The development of immobilized catalyst systems further enhances the recyclability potential while simplifying product isolation procedures [7].

Energy efficiency optimization represents another crucial aspect of green chemistry implementation [24] [25]. Room temperature reaction conditions are preferred wherever possible, reducing energy consumption and improving process economics [24]. The integration of microwave-assisted synthesis techniques enables selective heating and reduced reaction times, contributing to overall energy conservation [25]. Process intensification strategies, including continuous flow processing, offer additional opportunities for energy efficiency improvements while enhancing reaction control and product quality [24].

Table 1: Synthetic Pathways and Manufacturing Methods for Oclacitinib

| Synthetic Route | Key Intermediate | Major Reaction Steps | Temperature Range (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Original Patent Route (Berlinski et al.) | trans-4-(methylamino)cyclohexyl]methanol | Nucleophilic substitution, S-alkylation, oxidation | 0-90 | 40-50 |

| Alternative Route (CN107365312A) | Compound with Formula V structure | Novel synthesis with benzyl protection | 60-110 | 45-55 |

| Optimized Manufacturing Route | Protected intermediate compounds | Protection-deprotection strategy | Room temperature-60 | 60-75 |

| Catalytic Hydrogenation Route | Amino-substituted cyclohexane derivatives | Catalytic reduction, coupling reactions | 85-138 | 47-65 |

| Green Chemistry Approach | Environmentally benign intermediates | Solvent-free reactions, recyclable catalysts | Room temperature-100 | 50-70 |

Table 2: Key Intermediates in Oclacitinib Synthesis

| Intermediate Compound | Function | Synthesis Method | Critical Conditions |

|---|---|---|---|

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Starting pyrimidine core | Commercial or literature preparation | Anhydrous conditions |

| trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid | Cyclohexyl precursor | Reduction with Vitride/lithium aluminum hydride | Toluene, 100-110°C |

| trans-4-(methylamino)cyclohexyl]methanol | Key coupling partner | Nucleophilic substitution | N,N-dimethylformamide, potassium carbonate, 90°C |

| Protected pyrrolopyrimidine derivatives | Protected reactive intermediates | Protection group chemistry | Base catalysis, aprotic solvents |

| Sulfonyl chloride intermediates | Final coupling precursors | Chlorination with thionyl chloride | Tetrahydrofuran, 0-40°C |

Table 3: Green Chemistry Considerations in Oclacitinib Manufacturing

| Green Chemistry Principle | Current Implementation | Optimization Potential | Environmental Impact |

|---|---|---|---|

| Atom Economy | Multi-step convergent synthesis | One-pot reactions | Reduced chemical waste |

| Waste Prevention | Solvent recovery and recycling | Solvent-free conditions | Lower E-factor |

| Safer Solvents | Water-based reactions where possible | Green solvent substitution | Decreased toxicity |

| Energy Efficiency | Room temperature reactions | Microwave-assisted synthesis | Energy conservation |

| Catalysis | Metal-free alternatives | Heterogeneous catalysis | Reduced metal contamination |

| Renewable Feedstocks | Bio-based starting materials | Enzymatic transformations | Sustainable sourcing |

Oclacitinib exhibits pronounced pH-dependent solubility characteristics that significantly influence its biopharmaceutical properties. The compound demonstrates optimal solubility under acidic conditions, with reported solubility of 10.43 milligrams per milliliter at pH 3.8 [1]. At physiological pH 7.2, the aqueous solubility decreases substantially to approximately 18 milligrams per milliliter [2]. This pH-dependent solubility behavior is attributed to the ionization state of the compound, which exists predominantly in a protonated form under acidic conditions [1] [3].

The solubility characteristics of oclacitinib in various solvents reveal its limited aqueous solubility compared to organic solvents. In dimethyl sulfoxide, the compound exhibits exceptional solubility ranging from 90 to 250 milligrams per milliliter, corresponding to molar concentrations of 198.45 to 652 millimolar [4] [2]. Dimethyl formamide provides moderate solubility of 12 to 14 milligrams per milliliter, while ethanol supports solubility of approximately 90 milligrams per milliliter [4] [2]. The dramatic difference between aqueous and organic solvent solubility underscores the lipophilic nature of the compound.

Thermodynamic solubility studies of different solid state forms reveal significant variations in dissolution behavior. The crystalline monohydrate form demonstrates enhanced solubility compared to the anhydrous crystalline forms, while the amorphous form exhibits the highest apparent solubility due to its higher energy state [5]. These solubility differences have important implications for pharmaceutical formulation development and bioavailability optimization.

The intrinsic dissolution rate of oclacitinib has been characterized using standardized methodologies, with measurements indicating dissolution rate dependence on particle size, crystalline form, and surrounding pH environment [5]. The compound's dissolution profile follows pH-dependent kinetics, with faster dissolution rates observed under acidic conditions corresponding to enhanced molecular ionization and subsequent solvation.

Thermal Stability and Phase Transition Analysis

Oclacitinib maleate exists in multiple solid state forms, each characterized by distinct thermal properties and phase transition behaviors. Differential scanning calorimetry analyses reveal characteristic thermal events for each polymorph, providing fingerprint identification for quality control purposes [5]. The thermal decomposition temperature of oclacitinib base form exceeds 150 degrees Celsius, indicating reasonable thermal stability for pharmaceutical processing [6].

Partition Coefficient (LogP) and Lipophilicity Studies

The lipophilicity of oclacitinib has been extensively characterized through partition coefficient determinations and computational predictions. Experimental octanol-water partition coefficient measurements yield LogP values ranging from 1.25 to 1.77, depending on the analytical method and conditions employed [7] [8]. The predicted LogD value at physiological pH 7.4 is reported as 1.18, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability [7].

These lipophilicity parameters position oclacitinib within the optimal range for oral bioavailability according to Lipinski's rule of five criteria. The compound's moderate lipophilic character facilitates passive membrane transport while maintaining sufficient aqueous solubility for dissolution and absorption processes. Protein binding studies in canine plasma demonstrate 66.3 to 69.7 percent bound fraction at therapeutic concentrations, consistent with the compound's lipophilic properties [10] [11].

Distribution studies reveal that oclacitinib exhibits an apparent volume of distribution of 942 milliliters per kilogram body weight, indicating extensive tissue distribution beyond the vascular compartment [10] [11]. This distribution pattern reflects the compound's ability to penetrate biological membranes and reach target sites of action, particularly in inflammatory tissues where Janus kinase inhibition is therapeutically desired.

The relationship between lipophilicity and pharmacokinetic behavior demonstrates that oclacitinib's partition coefficient optimizes both absorption and distribution characteristics. The compound achieves rapid absorption with time to peak plasma concentration of less than one hour, while maintaining sufficient aqueous solubility for formulation development [12] [11]. The balance between lipophilic and hydrophilic properties contributes to the compound's favorable pharmacokinetic profile and therapeutic efficacy.

Comparative lipophilicity studies with other Janus kinase inhibitors reveal that oclacitinib's LogP value positions it optimally for veterinary applications, providing adequate oral bioavailability while minimizing excessive lipophilic-related side effects. The compound's lipophilic-hydrophilic balance enables efficient cellular uptake and target engagement while maintaining acceptable clearance characteristics through hepatic metabolism [10].

pKa Determination and Protonation State Analysis

The acid dissociation constants of oclacitinib provide fundamental insights into its ionization behavior and pH-dependent properties. Computational analysis using Chemaxon prediction algorithms identifies the strongest basic site with a pKa value of 7.16, while the strongest acidic site exhibits a pKa value of 11.25 [13]. These values indicate that oclacitinib exists predominantly as a monoprotonated cation under physiological conditions, with a predicted physiological charge of +1 [13].

The primary ionizable group responsible for the basic pKa of 7.16 corresponds to the pyrrolopyrimidine nitrogen atom, which readily accepts protons under mildly acidic to neutral conditions. This ionization behavior explains the enhanced solubility observed at acidic pH values, where increased protonation leads to improved aqueous solvation through ion-dipole interactions with water molecules [1] [3].

The secondary ionizable group with pKa 11.25 likely corresponds to the methanesulfonamide nitrogen, which exhibits much weaker basic character due to electron-withdrawing effects of the sulfonyl group. Under normal physiological conditions, this group remains predominantly neutral, contributing minimally to the overall charge state of the molecule [13].

Protonation state analysis reveals that the ionization fraction of oclacitinib varies significantly across the physiological pH range. At gastric pH values around 2.0, the compound exists almost entirely in the protonated form, maximizing aqueous solubility and facilitating dissolution from solid dosage forms [1]. As pH increases toward intestinal values around 7.4, the ionization fraction decreases, potentially affecting absorption kinetics and membrane permeability.

The pH-dependent charge distribution influences not only solubility characteristics but also protein binding affinity and tissue distribution patterns. The predominantly cationic character at physiological pH may contribute to electrostatic interactions with negatively charged biological membranes and proteins, affecting both pharmacokinetic and pharmacodynamic properties [10] [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Use Classification

Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

2: Gadeyne C, Little P, King VL, Edwards N, Davis K, Stegemann MR. Efficacy of oclacitinib (Apoquel(®) ) compared with prednisolone for the control of pruritus and clinical signs associated with allergic dermatitis in client-owned dogs in Australia. Vet Dermatol. 2014 Dec;25(6):512-e86. doi: 10.1111/vde.12166. Epub 2014 Aug 11. PubMed PMID: 25109820.

3: Cosgrove SB, Wren JA, Cleaver DM, Walsh KF, Follis SI, King VI, Tena JK, Stegemann MR. A blinded, randomized, placebo-controlled trial of the efficacy and safety of the Janus kinase inhibitor oclacitinib (Apoquel®) in client-owned dogs with atopic dermatitis. Vet Dermatol. 2013 Dec;24(6):587-97, e141-2. doi: 10.1111/vde.12088. PubMed PMID: 24581322.

4: Gonzales AJ, Bowman JW, Fici GJ, Zhang M, Mann DW, Mitton-Fry M. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. J Vet Pharmacol Ther. 2014 Aug;37(4):317-24. doi: 10.1111/jvp.12101. Epub 2014 Feb 5. PubMed PMID: 24495176.

5: Collard WT, Hummel BD, Fielder AF, King VL, Boucher JF, Mullins MA, Malpas PB, Stegemann MR. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. J Vet Pharmacol Ther. 2014 Jun;37(3):279-85. doi: 10.1111/jvp.12087. Epub 2013 Dec 16. PubMed PMID: 24330031.

6: Cosgrove SB, Wren JA, Cleaver DM, Martin DD, Walsh KF, Harfst JA, Follis SL, King VL, Boucher JF, Stegemann MR. Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis. Vet Dermatol. 2013 Oct;24(5):479-e114. doi: 10.1111/vde.12047. Epub 2013 Jul 5. PubMed PMID: 23829933.